molecular formula C5H8F3NO2 B1596805 N-(3-Hydroxypropyl)trifluoroacetamide CAS No. 78008-15-8

N-(3-Hydroxypropyl)trifluoroacetamide

Cat. No. B1596805
CAS RN: 78008-15-8
M. Wt: 171.12 g/mol
InChI Key: LOTWHTFZRDJSCL-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)trifluoroacetamide (HPTA) is a synthetic compound with a variety of uses in scientific research. It is a derivative of trifluoroacetic acid, a strong acid commonly used in organic synthesis. HPTA has been used as a solvent, a reagent for chemical synthesis, and a substrate for enzymatic reactions. Its unique properties make it an attractive choice for a variety of laboratory experiments.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Crystal and Solution Structure Analysis : The structure of similar trifluoroacetamide derivatives has been studied in crystal, solution, and gas phases, utilizing IR spectroscopy and quantum chemical simulation. This research provides insights into the molecular interactions and stability of these compounds in various states (Sterkhova, Lazarev, & Shainyan, 2019).

Analytical Chemistry and Environmental Applications

  • Derivatization Technique for Analyzing Drinking Water Contaminants : Trifluoroacetamide derivatives are used in derivatization techniques for gas chromatography-mass spectrometry, significantly improving the detection of drinking water contaminants. This application highlights its role in enhancing analytical methods in environmental chemistry (Kubwabo, Stewart, Gauthier, & Gauthier, 2009).

Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : Trifluoroacetamide derivatives have been used in the synthesis of new chemical structures, demonstrating moderate antifungal activity. This signifies its importance in the field of chemical synthesis and pharmaceutical research (Yang et al., 2017).

Surface Chemistry Applications

  • Surface Chemistry and X-ray Photoelectron Spectroscopy : Trifluoroacetamide derivatives are utilized in derivatization of hydroxyl groups in XPS of organic polymers, aiding in distinguishing between different functional groups on surfaces (Holländer, Pippig, Dubreuil, & Vangeneugden, 2008).

Medicinal Chemistry Applications

  • Synthesis of Anti-inflammatory and Antimicrobial Agents : Some trifluoroacetamide derivatives are synthesized for their potential anti-inflammatory and antimicrobial activities, showing promising results in medicinal chemistry (Bekhit, Abdel-Rahman, & Guemei, 2006).

properties

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)4(11)9-2-1-3-10/h10H,1-3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTWHTFZRDJSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365762
Record name N-(3-Hydroxypropyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)trifluoroacetamide

CAS RN

78008-15-8
Record name N-(3-Hydroxypropyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Hydroxypropyl)trifluoroacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Amino-1-propanol (10.0 mL, 0.131 mol) and methyl trifluoroacetate (65 mL, 0.646 mol) in methanol (200 mL) were refluxed for 1.5 h, cooled and concentrated to give 2,2,2-trifluoro-N-(3-hydroxypropyl)-acetamide (22.87 g, quantitative) as a light yellow oil which was used without purification. NMR CDCl3 δ 7.45 (br s, 1H), 3.77 (t, J=5.5 Hz, 2H), 3.53-3.42 (m, 2H), 2.45 (s, 1H), 1.83-1.75 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl trifluoroacetate (14.1 g; 0.1 mol) was added dropwise to 3-amino-1-propanol (6 g; 0.08 mol) cooled to 0° C. The mixture was stirred at 0° C. for 60 min; the completion of the reaction was confirmed by a negative Ninhydrin test. Volatiles were removed by rotary evaporation and the residue purified by vacuum distillation to provide N-(3-hydroxypropyl)trifluoroacetamide as a clear, viscous liquid in a yield of 13.4 g (98%). 1H-NMR (500 MHz, CDCl3): δ=3.52-3.57 ppm (m, 2H), 2.17 ppm (bs, 1H), 3.54 ppm (dt, J=6.0, 6.0 Hz, 2H), 3.81 ppm (t, J=5.5 Hz, 2H), 7.28 ppm (bs, 1H), 13C-NMR (500 MHz, CDCl3): δ=30.42, 38.35, 61.05, 115.93 ppm (q, J=1142 Hz), 157.76 ppm (q, J=150 Hz).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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